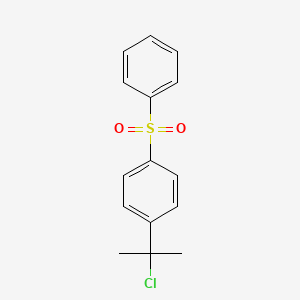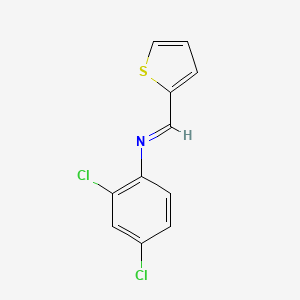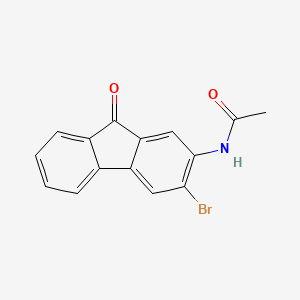
Dithio-ss-isoindigo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- is a complex organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of thione groups (sulfur analogs of carbonyl groups) in the structure suggests potential reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.
Thionation: Introduction of thione groups using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- can undergo various chemical reactions, including:
Oxidation: Conversion of thione groups to sulfoxides or sulfones.
Reduction: Reduction of thione groups to thiols.
Substitution: Electrophilic or nucleophilic substitution reactions at the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- involves interactions with molecular targets such as enzymes or receptors. The thione groups may participate in redox reactions, influencing cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
1H-Isoindole-1-thione: A simpler analog with similar reactivity.
3-(2,3-Dihydro-3-thioxo-1H-isoindol-1-ylidene)-2,3-dihydro-1H-isoindole: A closely related compound with comparable properties.
Uniqueness
1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- is unique due to its specific structural features, such as the presence of multiple thione groups and the fused isoindole rings
特性
CAS番号 |
6813-37-2 |
|---|---|
分子式 |
C16H10N2S2 |
分子量 |
294.4 g/mol |
IUPAC名 |
3-(3-sulfanyl-2H-isoindol-1-yl)isoindole-1-thione |
InChI |
InChI=1S/C16H10N2S2/c19-15-11-7-3-1-5-9(11)13(17-15)14-10-6-2-4-8-12(10)16(20)18-14/h1-8,17,19H |
InChIキー |
ARTGKJZDUGPTIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC2=S)C3=C4C=CC=CC4=C(N3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)

![3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11947152.png)


![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)

![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)




![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

